molecular formula C7H8N4O3 B1274953 3-Amino-5-nitrobenzohydrazide CAS No. 205652-98-8

3-Amino-5-nitrobenzohydrazide

Cat. No.: B1274953
CAS No.: 205652-98-8
M. Wt: 196.16 g/mol
InChI Key: UPGOATGNVSQRAI-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzohydrazide, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-nitrobenzohydrazide typically involves the nitration of 3-aminobenzohydrazide. The process begins with the preparation of 3-aminobenzohydrazide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial effects. The amino group allows for further functionalization, enabling the compound to target specific molecular pathways .

Comparison with Similar Compounds

  • 3-Amino-4-nitrobenzohydrazide
  • 3-Amino-2-nitrobenzohydrazide
  • 4-Amino-5-nitrobenzohydrazide

Comparison: 3-Amino-5-nitrobenzohydrazide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGOATGNVSQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395791
Record name 3-Amino-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205652-98-8
Record name 3-Amino-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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